
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14FN3O5 and its molecular weight is 383.335. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-Inflammatory and Analgesic Agents
Research into similar compounds has shown potential applications as anti-inflammatory and analgesic agents. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the potential for developing new therapeutic agents targeting pain and inflammation.
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial activity. A study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed more activity than reference drugs against certain bacterial strains and fungi, suggesting potential as antimicrobial agents (Kolisnyk et al., 2015).
Antitumor and Antiproliferative Agents
Research into pyrimidinedione derivatives has identified compounds with potent antiproliferative activity, apoptosis induction, and selective inhibition of histone deacetylase 6 (HDAC6), demonstrating potential as antitumor agents with specific targets (Liu et al., 2015). This suggests the possibility of using similar compounds in cancer therapy, focusing on specific molecular targets to treat various cancers.
Antihypertensive Activity
Derivatives of dihydropyrimidines have been studied for their antihypertensive activity. The synthesis and evaluation of various substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters showed promising results for lowering blood pressure, indicating their potential use in developing new antihypertensive drugs (Rana et al., 2004).
Antimicrobial and Antibiofilm Properties
Thiourea derivatives have been synthesized and shown significant anti-pathogenic activity, particularly against bacteria known for their ability to grow in biofilms (Limban et al., 2011). This research highlights the potential for developing novel antimicrobial agents capable of disrupting biofilms, a major challenge in treating infections.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then hydrolyzed to the carboxylic acid, which is then coupled with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "4-fluoroaniline", "ethyl chloroformate", "2,4-dioxo-1H-pyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Reaction of the amide intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Hydrolysis of the ethyl ester to the carboxylic acid using a strong acid such as hydrochloric acid.", "Step 4: Coupling of the carboxylic acid with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the final product." ] } | |
CAS番号 |
887900-34-7 |
製品名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
分子式 |
C19H14FN3O5 |
分子量 |
383.335 |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14FN3O5/c20-11-1-4-13(5-2-11)23-18(25)14(10-21-19(23)26)17(24)22-12-3-6-15-16(9-12)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,26)(H,22,24) |
InChIキー |
ABQOMAHEJISNQH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclopropyl[5-(propan-2-yl)-1H-imidazol-2-yl]methanamine](/img/structure/B2613575.png)
![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613578.png)

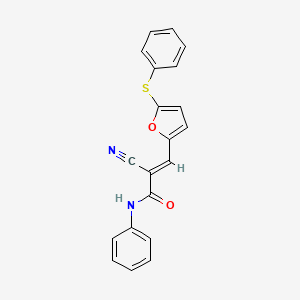
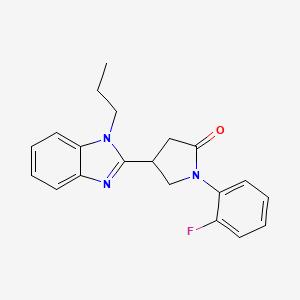
![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)

![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)
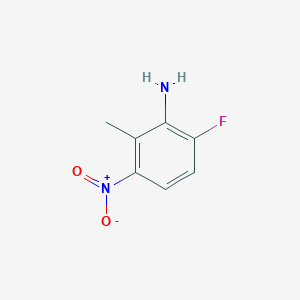
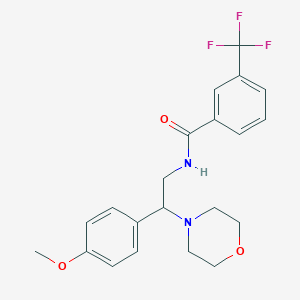
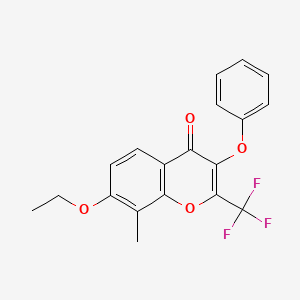
![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)